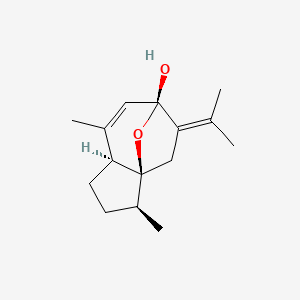

(3S,3aS,6R,8aS)-3,8-Dimethyl-5-(propan-2-ylidene)-2,3,4,5,6,8a-hexahydro-1H-3a,6-epoxyazulen-6-ol

Description

Natural Occurrence and Botanical Sources of Curcumenol Curcumenol is primarily found in plants belonging to the Zingiberaceae family, particularly within the genus Curcuma. It was first extracted from the edible rhizome of Curcuma zedoaria in the mid-20th centurynih.govresearchgate.net. Curcuma zedoaria, also known as zedoary, is a member of the Zingiberaceae family and is widely distributed in tropical and subtropical regions, particularly in South-East Asianih.govnih.gov.

Beyond Curcuma zedoaria, curcumenol has been identified as a constituent in other Curcuma species, including Curcuma wenyujin, Curcuma kwangsiensis, and Curcuma phaeocaulis nih.govnih.gov. Curcuma wenyujin is notably rich in curcumenol nih.govresearchgate.net. Curcumenol has also been detected in other plant species outside the Curcuma genus, such as Chrysanthemum indicum, Neolitsea pallens, and Torilis japonica nih.gov.

Research has quantified the content of curcumenol in water extracts of different Curcuma species. For instance, the curcumenol content in water extracts was reported as 0.066 mg/g for C. kwangsiensis, 0.271 mg/g for C. wenyujin, 0.058 mg/g for C. longa, and 0.310 mg/g for C. phaeocaulis nih.gov.

| Botanical Source | Curcumenol Content in Water Extract (mg/g) |

|---|---|

| Curcuma kwangsiensis | 0.066 |

| Curcuma wenyujin | 0.271 |

| Curcuma longa | 0.058 |

| Curcuma phaeocaulis | 0.310 |

Overview of Curcumenol's Significance in Phytochemistry and Medicinal Chemistry Curcumenol is considered an important sesquiterpenoid active ingredient in Curcuma plants, following compounds like curcuminnih.gov. Its presence in plants with documented traditional medicinal uses has driven research into its specific biological propertiesnih.govfrontiersin.org. Phytochemical studies aim to isolate and characterize compounds like curcumenol from botanical sourcesresearchgate.net. In medicinal chemistry, curcumenol is significant due to the range of biological activities reported in research, including anti-inflammatory, anti-oxidant, anti-bactericidal, anti-diabetic, and anti-cancer effectsnih.govresearchgate.netnih.gov. These reported activities highlight curcumenol's potential as a subject for further investigation in the development of potential therapeutic agentsnih.govabap.co.in. Research into its interactions with biological targets, such as human serum albumin (HSA), also contributes to understanding its potential pharmacokinetic behaviorresearchgate.netmdpi.com. Studies investigating its effects on specific pathways, like the TNFα/NFκB pathway, further underscore its relevance in medicinal chemistry researchfrontiersin.org.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

|---|---|

| Curcumenol | 6432590 |

| Curcumin (B1669340) | 969516 |

| Curcumenone | 102659 |

| Dihydrocurdione | 102658 |

| Zingiberene | 6432605 |

| Curcumol (B1669341) | 102657 |

| Eugenol | 3314 |

| Tetrahydrocurcumin | 6496301 |

| Piperine | 637811 |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFMXVMWEWLJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19431-84-6 | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118.5 - 119.5 °C | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Extraction Methodologies for Curcumenol

Diverse Extraction Techniques for Curcumenol

The efficiency of Curcumenol extraction is significantly influenced by the chosen method and parameters, including the solvent, temperature, and duration. Various techniques, ranging from traditional solvent-based approaches to more advanced physical methods, have been applied.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental method for isolating Curcumenol from plant materials, particularly the rhizomes of Curcuma species. Common solvents utilized include methanol (B129727), ethanol (B145695) (at various concentrations such as 50%, 70%, and 100%), water, n-hexane, and dichloromethane (B109758). These solvents are selected based on the polarity of Curcumenol and its solubility characteristics mdpi.comnih.govresearchgate.netresearchgate.netrasayanjournal.co.in. Techniques such as cold immersion and heating under reflux have been employed in solvent-based extractions researchgate.net. For instance, cold soaking a powdered rhizome sample in methanol for 12 hours with intermittent shaking resulted in a Curcumenol recovery rate of 99.6% researchgate.net. Another approach involved immersing decoction pieces in water and ethanol at different concentrations (50%, 70%, 100%) for one hour each, followed by a two-hour reflux researchgate.net. Extraction with dichloromethane has also been reported, involving maceration of powdered plant material for 7 days at 15–20°C researchgate.net.

Advanced Physical Extraction Methods

In addition to conventional solvent extraction, advanced physical methods are employed to enhance the yield and efficiency of Curcumenol extraction. These techniques often reduce extraction time and solvent consumption.

Ultrasonication (UAE) is one such method that uses ultrasonic waves to facilitate the release of compounds from the plant matrix. An ultrasonic extraction method for Curcumenol has been developed using 70% methanol, with parameters including a power of 600 W and a frequency of 40 kHz for 30 minutes, achieving a high recovery rate of 99.8% mdpi.comnih.govresearchgate.net.

Pressurized Liquid Extraction (PLE), also known as accelerated solvent extraction, utilizes elevated temperature and pressure to enhance extraction efficiency. A PLE method for Curcumenol extraction employed methanol at 100°C and a pressure of 1000 psi with a static extraction time of 5 minutes and a 40% flush volume, resulting in a 90% recovery rate mdpi.comnih.govresearchgate.net. Another reported PLE method used methanol at 120°C, 1500 psi pressure, 5 min static extraction, 1 static cycle, and 60% flush volume for powdered rhizome with a particle size of 0.2–0.3 mm researchgate.net.

Steam distillation is another technique relevant to Curcumenol extraction, particularly as Curcumenol is a component of essential oils found in many plant samples mdpi.comnih.govresearchgate.net. This method involves passing steam through the plant material to vaporize volatile compounds, which are then condensed and collected.

Here is a summary of some reported extraction conditions for Curcumenol:

| Extraction Method | Solvent | Conditions | Recovery (%) | Source Matrix |

| Cold Immersion | Methanol | 12 h, shaking intermittently | 99.6 | Powdered rhizome |

| Heating Reflux | Water, Ethanol | 1 h immersion in 50%, 70%, 100% ethanol and water each, then 2 h reflux | - | Decoction pieces |

| Maceration | Dichloromethane | 7 days, 15–20°C | - | Powdered plant parts |

| Ultrasonication (UAE) | 70% Methanol | 600 W, 40 kHz, 30 min | 99.8 | Crude herb samples |

| Ultrasonication (UAE) | 70% Ethanol | 45 min | 95.8–104.1 | Powdered rhizome |

| Pressurized Liquid (PLE) | Methanol | 100°C, 1000 psi, 5 min static extraction, 40% flush volume | 90 | Crude herb samples |

| Pressurized Liquid (PLE) | Methanol | 120°C, 1500 psi, particle size 0.2–0.3 mm, 5 min static, 1 cycle, 60% flush | - | Powdered rhizome |

Chromatographic Isolation and Purification Strategies for Curcumenol

Following extraction, chromatographic techniques are essential for isolating and purifying Curcumenol from the complex mixture of compounds present in the crude extract. Various liquid and gas chromatography methods are employed for both analytical and preparative purposes.

Liquid Chromatography Applications

Liquid chromatography (LC) techniques are widely used for the separation and purification of Curcumenol.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used for the quantitative analysis and determination of Curcumenol in extracts mdpi.comnih.gov. While primarily analytical, preparative HPLC is also utilized for the isolation of curcuminoids, and recycling preparative HPLC can be applied to achieve higher purity of target compounds researchgate.net.

Vacuum Liquid Chromatography (VLC) is a preparative technique that has been successfully applied for the fractionation and separation of Curcumenol. In one study, VLC was used to fractionate a methanol extract of Curcuma aeruginosa rhizomes using a gradient of n-hexane:EtOAc rasayanjournal.co.in. VLC is considered a form of preparative thin layer chromatography and is effective for both crude and fine separations juniperpublishers.commdpi.com.

Radial Chromatography was employed to further separate and purify Curcumenol from a fraction obtained through VLC, using n-hexane with increasing polarity as the solvent rasayanjournal.co.in.

Preparative Thin Layer Chromatography (TLC) is another planar chromatography technique used for the purification of Curcumenol. It was used in conjunction with radial chromatography to isolate Curcumenol from a sub-fraction rasayanjournal.co.in. Preparative TLC involves separating compounds on a thicker layer of stationary phase coated on a plate, allowing for the recovery of separated components bio-rad.comresearchgate.net.

Gas Chromatography Applications (e.g., GC-MS)

Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and quantitative analysis of volatile and semi-volatile compounds like Curcumenol in plant extracts and essential oils mdpi.comresearchgate.netnih.govcapes.gov.brajol.info. GC-MS is widely used to identify the presence of Curcumenol and determine its concentration in various Curcuma species mdpi.comresearchgate.netnih.govcapes.gov.br.

Specific GC-MS conditions for the analysis of Curcumenol have been reported. These include using a capillary column coated with 5% phenyl methyl siloxane (e.g., 30 m × 0.25 mm i.d., 0.25 μm film) capes.gov.br. Sample injection is often performed in pulsed splitless mode with an inlet temperature around 190°C capes.gov.br. Helium is typically used as the carrier gas ajol.info. A temperature programming method might involve starting at a lower temperature (e.g., 50°C), increasing gradually, and holding at a higher temperature (e.g., up to 300°C) to separate various components ajol.info. GC-MS provides valuable information about the composition of extracts containing Curcumenol, aiding in the selection of appropriate isolation strategies.

Here are some reported GC-MS conditions:

| Parameter | Condition |

| Column | Capillary, 5% phenyl methyl siloxane (30m x 0.25mm i.d., 0.25µm film) capes.gov.br |

| Inlet Temperature | 190°C (pulsed splitless) capes.gov.br |

| Carrier Gas | Helium ajol.info |

| Temperature Program | e.g., 50°C to 150°C at 3°C/min (hold 10 min), then to 300°C at 10°C/min ajol.info |

| Injection Volume | 0.2 µl capes.gov.br, 1 µl (1% extract dilution) ajol.info |

Microemulsion Electrokinetic Chromatography (MEEKC)

Microemulsion Electrokinetic Chromatography (MEEKC), a mode of capillary electrophoresis, has been developed for the separation and analysis of volatile components, including Curcumenol, found in Curcuma rhizomes sci-hub.senih.gov. MEEKC offers high separation efficiency and requires small sample volumes sci-hub.se.

A MEEKC method for the analysis of Curcumenol and other volatile compounds in Curcuma rhizome utilized a running buffer composed of 5 mM borate (B1201080) buffer (pH 8.1) containing 2.31% w/v (80 mmol/L) sodium dodecyl sulfate (B86663) (SDS), 0.91% w/v (80 mmol/L) 1-octane, 6.95% w/v (937.5 mmol/L) 1-butanol, and 1.88% w/v (312.5 mmol/L) propanol (B110389) nih.gov. The separation was performed at an applied voltage of 25 kV and a temperature of 25°C, achieving separation within 30 minutes nih.gov. Another MEEKC method for the separation of curcuminoids (which may include related compounds) used a microemulsion buffer with 50 mM phosphate (B84403) buffer at pH 2.5, 1.1% v/v n-octane, 180 mM SDS, 890 mM 1-butanol, and 25% v/v 2-propanol, with an applied voltage of -15 kV and separation temperature of 25°C capes.gov.brresearchgate.netnih.gov. MEEKC provides an alternative analytical tool for the separation and analysis of Curcumenol, particularly useful for heat-sensitive compounds nih.gov.

Here are some reported MEEKC conditions for Curcumenol and related compounds:

| Parameter | Condition 1 (for Curcumenol) | Condition 2 (for Curcuminoids) |

| Running Buffer | 5 mM Borate buffer (pH 8.1) with SDS, 1-octane, 1-butanol, propanol nih.gov | 50 mM Phosphate buffer (pH 2.5) with n-octane, SDS, 1-butanol, 2-propanol capes.gov.brresearchgate.netnih.gov |

| SDS Concentration | 2.31% w/v (80 mmol/L) nih.gov | 180 mM capes.gov.brresearchgate.netnih.gov |

| Oil Phase | 0.91% w/v (80 mmol/L) 1-octane nih.gov | 1.1% v/v n-octane capes.gov.brresearchgate.netnih.gov |

| Co-surfactant | 6.95% w/v (937.5 mmol/L) 1-butanol, 1.88% w/v (312.5 mmol/L) propanol nih.gov | 890 mM 1-butanol, 25% v/v 2-propanol capes.gov.brresearchgate.netnih.gov |

| Applied Voltage | 25 kV nih.gov | -15 kV capes.gov.brresearchgate.netnih.gov |

| Separation Temperature | 25°C nih.gov | 25°C capes.gov.brresearchgate.netnih.gov |

Optimization of Curcumenol Extraction Parameters

Optimizing extraction parameters is crucial for maximizing the yield and purity of curcumenol. Key factors influencing the efficiency of extraction methods include solvent selection, temperature, pressure, extraction time, and static cycle considerations in techniques like pressurized liquid extraction mdpi.com.

Solvent Selection and Concentration

The choice of solvent significantly impacts the extraction yield of curcumenol due to its solubility characteristics. Curcumenol is soluble in organic solvents such as methanol and ethanol mdpi.com. Studies on the extraction of curcuminoids (which are often co-extracted with sesquiterpenes like curcumenol from Curcuma species) highlight the importance of solvent concentration. For instance, in ultrasonic extraction, 70% methanol has been reported to yield a high recovery rate for curcumenol mdpi.com. For curcumin (B1669340) extraction, ethanol and methanol, particularly with the addition of water (e.g., 80% aqueous methanol or ethanol), have shown high extraction yields dergipark.org.tr. Pressurized liquid extraction using methanol has also been effective for curcumenol mdpi.com.

Temperature and Pressure Influences

Temperature and pressure play vital roles, especially in advanced extraction techniques like pressurized liquid extraction. Elevated temperatures can enhance the solubility of curcumenol in the solvent and improve mass transfer. Pressure helps to maintain the solvent in a liquid state at temperatures above its atmospheric boiling point, further increasing extraction efficiency. For example, a pressurized liquid extraction method achieved a 90% recovery of curcumenol using methanol at 100 °C and a pressure of 1000 psi mdpi.com. Another study using pressurized liquid extraction for curcuminoids noted that extraction temperature and pressure had a significant impact on yield nih.gov. Optimized conditions for pressurized liquid water extraction of curcumin involved temperatures around 156.81 °C and a pressure of 2 bar rasayanjournal.co.in.

Time and Static Cycle Considerations

Extraction time and the number of static cycles (in techniques like PLE) are also important parameters to optimize. Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. In pressurized liquid extraction, a static phase allows the solvent to remain in contact with the sample under pressure and temperature, facilitating the dissolution of analytes before the dynamic flushing phase. A pressurized liquid extraction method for curcumenol utilized a static extraction time of 5 minutes and one static cycle mdpi.com. For ultrasonic extraction of curcumenol, a time of 30 minutes with 70% methanol resulted in a high recovery rate mdpi.com.

Detailed research findings on the optimization of these parameters for curcumenol extraction are summarized in the table below:

| Extraction Method | Solvent | Temperature (°C) | Pressure (psi) | Time (min) | Static Cycle | Recovery (%) | Reference |

| Pressurized Liquid Extraction | Methanol | 100 | 1000 | 5 | 1 | 90 | mdpi.com |

| Ultrasonic Extraction | 70% Methanol | Not specified | Atmospheric | 30 | N/A | 99.8 | mdpi.com |

| Pressurized Liquid Extraction | Methanol | 100 | 1000 | 5 | 1 | 100.5 | mdpi.com |

| Pressurized Liquid Extraction | Methanol | 120 | 1500 | 5 | 1 | Not specified | researchgate.net |

Note: N/A indicates Not Applicable.

Sample Preparation Techniques for Curcumenol Analysis

Following extraction, sample preparation is necessary before the analysis of curcumenol using various analytical techniques such as chromatography. Sample preparation aims to clean up the extract, concentrate the analyte, and remove interfering substances. Techniques can vary depending on the sample matrix (e.g., plant tissue, biological samples) and the analytical method to be used mdpi.com.

Common sample preparation techniques include filtration to remove solid particles, evaporation or concentration to increase analyte concentration, and liquid-liquid extraction to separate compounds based on their solubility organomation.com. For biological samples, procedures like freezing and thawing cycles, homogenization, sonication, and centrifugation have been employed for the extraction of curcumenol and subsequent analysis mdpi.com. For analysis by techniques like GC-MS or HPLC, extracts are often filtered through small pore size filters (e.g., 0.45 μm) to remove any remaining particulate matter that could damage the analytical instrument mdpi.comum.edu.mo.

The table below provides examples of sample preparation methods used for curcumenol analysis from different matrices:

| Matrix | Pretreatment/Extraction Approach | Procedure | Reference |

| Biological Samples | Organ lysis | Hemolymph suspended in sterile distilled water; freezing and thawing cycles, homogenization, sonication, centrifugation. | mdpi.comresearchgate.net |

| Crude Herb Samples | Pressurized Liquid Extraction | Dried and sieved powder mixed with diatomaceous earth, extracted with methanol at specific conditions. | mdpi.comresearchgate.net |

| Powdered Rhizome | Ultrasonication in methanol | Powder extracted with methanol using ultrasound, filtered. | mdpi.comresearchgate.net |

| Powdered Rhizome | Steam distillation | Powder exposed to vapor, followed by extraction. | mdpi.comresearchgate.net |

| Powdered Rhizome | Extraction with n-hexane | Sample shaken with n-hexane, centrifuged. | mdpi.comresearchgate.net |

| Powdered Rhizome | Pressurized Liquid Extraction | Extraction with methanol at specific temperature, pressure, time, and static cycle, filtered. | mdpi.comresearchgate.net |

These techniques are essential to obtain suitable samples for qualitative and quantitative analysis of curcumenol using methods like GC-MS, HPLC, and UPLC mdpi.com.

Advanced Analytical and Structural Elucidation of Curcumenol

Spectroscopic Characterization of Curcumenol

Spectroscopic methods play a crucial role in elucidating the structure of curcumenol by providing data on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for the structural elucidation of curcumenol. 1H NMR spectra provide information about the types of hydrogen atoms and their chemical environments, while 13C NMR spectra reveal the different types of carbon atoms present in the molecule. Analysis of chemical shifts, splitting patterns, and integration areas in 1D NMR spectra allows for the assignment of specific signals to different nuclei within the curcumenol structure rasayanjournal.co.inacgpubs.orgfigshare.com.

Further structural details and connectivity are obtained from 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) rsc.orgresearchgate.net. COSY helps identify coupled protons, HSQC correlates proton and carbon signals directly bonded to each other, HMBC reveals correlations between protons and carbons separated by multiple bonds, and NOESY provides information about spatial proximity between nuclei rsc.orgresearchgate.net.

NMR data for curcumenol have been reported in various solvents, including methanol-d4, DMSO-d6, acetone-d6, CDCl3, benzene-d6, 1,4-dioxane-d8, THF-d8, acetonitrile-d3, and pyridine-d5, often at frequencies such as 500 MHz for 1H NMR and 125 MHz for 13C NMR rsc.orgresearchgate.net. For instance, 1H NMR spectra have shown signals corresponding to alkene protons, protons bonded to hydroxyl groups, and various aliphatic protons rasayanjournal.co.in. 13C NMR spectra exhibit signals characteristic of sesquiterpene derivatives, including sp2 carbons from double bonds and sp3 carbons, some of which are bonded to oxygen rasayanjournal.co.in. Comparison of observed NMR data with previously reported values is a common method for confirming the identity of isolated curcumenol rasayanjournal.co.inacgpubs.org.

The following table summarizes representative NMR data for curcumenol:

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of curcumenol, providing crucial information for its identification and structural confirmation. Electron Ionization Mass Spectrometry (EI-MS) of curcumenol typically shows a molecular ion peak [M]+ at m/z 234, consistent with its molecular formula C15H22O2 acgpubs.orgfigshare.com. Characteristic fragmentation ions are also observed, which arise from the predictable breaking of chemical bonds in the molecule under electron ionization. Common fragment ions for curcumenol include those at m/z 189, 147, 133, 121, 119, 105, 91, 55, and 41, with varying relative abundances depending on the source acgpubs.orgfigshare.com. The base peak (most abundant ion) is often observed at m/z 105 acgpubs.orgfigshare.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the identification and quantification of curcumenol, particularly in volatile oil extracts acgpubs.orgnih.govresearchgate.netnih.govcapes.gov.brnih.gov. GC separates the components of a mixture based on their volatility and interaction with the stationary phase, and the eluting compounds are then detected and fragmented by MS. Retention times in GC-MS are also used as a parameter for identification by comparison with standards acgpubs.org.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-QQQ-MS) or quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) are employed for more precise mass determination and for the analysis of curcumenol in complex samples, offering high sensitivity and selectivity rsc.orgresearchgate.netresearchgate.netmdpi.com. Direct Analysis in Real Time Mass Spectrometry (DART-MS), an ambient ionization technique, has also been utilized for the rapid and direct analysis of curcumenol in Curcuma species, allowing for chemical discrimination based on detected molecular ions thieme-connect.comlongdom.org.

The following table presents representative MS data for curcumenol:

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the curcumenol molecule based on their characteristic vibrational frequencies. IR spectra of curcumenol typically show absorption bands corresponding to the stretching vibrations of hydroxyl (-OH) groups and carbon-carbon double bonds (C=C), as well as C-H stretching and bending vibrations acgpubs.orgfigshare.comresearchgate.netneelain.edu.sd. Specific reported IR absorption bands (νmax) for curcumenol include those around 3432 cm-1 (O-H stretching), 2934 cm-1 (C-H stretching), and 1457 cm-1 (C-H bending) when measured in CHCl3 acgpubs.org. Another source reports a band at 3369.03 cm-1 figshare.com.

Chromatographic Quantification and Identification of Curcumenol

Chromatographic techniques are essential for the separation, identification, and quantification of curcumenol within complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of curcumenol, offering high resolution and sensitivity for both identification and quantification rasayanjournal.co.infigshare.comresearchgate.netnih.gov. Reversed-phase HPLC, commonly employing C18 stationary phases, is frequently utilized for the separation of curcumenol from other compounds in Curcuma extracts csic.essigmaaldrich.com. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with the addition of a modifier like formic acid to improve peak shape and separation csic.essigmaaldrich.comresearchgate.net.

Detection of curcumenol in HPLC is commonly achieved using UV-Vis detectors, often with a diode array detector (DAD) to obtain full UV spectra for peak identification and purity assessment nih.govcsic.es. Curcumenol and other sesquiterpenes can be detected at wavelengths around 210 nm or 240 nm, while curcuminoids are typically monitored at 420 nm researchgate.net.

HPLC methods have been developed and validated for the quantitative analysis of curcumenol in various Curcuma species, demonstrating good repeatability and accuracy nih.govmdpi.com. For instance, HPLC-DAD methods have been established for the simultaneous determination of multiple characteristic components, including curcumenol, in Curcuma rhizomes nih.govmdpi.com. Ultra-performance liquid chromatography (UPLC) and its hyphenated techniques like UPLC-QQQ-MS are also employed for faster and more sensitive analysis nih.govresearchgate.netmdpi.com.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), is a valuable technique for the analysis of curcumenol, especially in the context of volatile oil components rasayanjournal.co.infigshare.comresearchgate.net. GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the capillary column. GC-MS is considered a powerful tool for the analysis of volatile oils capes.gov.br.

Optimized GC-MS conditions have been developed for the simultaneous quantitative determination of multiple sesquiterpenoids, including curcumenol, in Curcuma rhizomes capes.gov.brnih.gov. These methods often utilize capillary columns coated with materials like 5% phenyl methyl siloxane capes.gov.brnih.gov. Sample injection is typically performed using techniques like pulsed splitless injection capes.gov.brnih.gov.

GC analysis has revealed the presence of two isomeric forms of curcumenol in Curcuma longa extracts, which constituted major components of the volatile profile researchgate.netresearchgate.net. While GC is effective for many volatile compounds, some sesquiterpenes can be heat-labile, which needs to be considered during method development to avoid degradation capes.gov.brnih.gov.

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) is a powerful chromatographic technique frequently used for the analysis of curcumenol, particularly in complex botanical matrices. UPLC offers advantages in terms of separation efficiency, speed, and sensitivity compared to traditional HPLC. mdpi.comnih.gov

UPLC methods have been developed and validated for the determination of curcumenol content in different Curcuma species. One study established an accurate, stable, and sensitive UPLC method for determining the curcumenol content in Curcuma kwangsiensis, including vinegar-boiled preparations and water extract residues, providing a scientific basis for resource utilization and quality assay. mdpi.comnih.gov

UPLC has also been coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) to characterize the phytochemical profiles of different Curcuma species and to analyze purified compounds, including curcumenol. semanticscholar.org This approach allows for the detection of curcumenol in various Curcuma extracts. semanticscholar.org

Comprehensive Quality Control of Curcumenol in Botanical Materials

Comprehensive quality control of curcumenol in botanical materials, especially in herbal medicines and supplements derived from Curcuma species, is essential to ensure their consistency and efficacy. Various analytical methods are employed for this purpose, with chromatography playing a significant role. mdpi.comnih.govresearchgate.net

Chromatographic techniques like HPLC and GC, often coupled with detectors such as flame ionization detection or mass detection, have historically been used for the quality control of essential oils in herbal medicines. mdpi.comnih.gov However, techniques like TLC and colorimetry have limitations in terms of separation efficiency and selectivity. mdpi.comnih.gov More powerful tools, such as UPLC and GC-MS, have been developed to address these limitations and provide more accurate qualitative and quantitative analysis of curcumenol. mdpi.comnih.govresearchgate.net

Quantitative analysis methods for curcumenol in botanical extracts have been established using techniques like HPLC and UPLC. For example, an HPLC method was developed for the rapid and simultaneous quantitative analysis of curcumenol and other compounds in three Curcuma species rhizomes, demonstrating high repeatability. mdpi.comnih.gov UPLC methods, as discussed in section 3.2.3, are also widely applied for the quantitative determination of curcumenol content in different Curcuma sources. mdpi.comnih.govresearchgate.net

Quality control of Curcuma species can involve evaluating the content of key chemical components, including curcumenol, using UPLC in combination with multicomponent content determination. This approach can help differentiate between Curcuma species from different origins based on their characteristic chromatograms and the varying content of marker compounds like curcumenol, furanodienone, and curdione. nih.gov This provides a rapid, reproducible, and specific method for quality control and identification. nih.gov

The content of curcumenol in botanical materials can vary depending on factors such as the specific plant species, geographical origin, and extraction methods. mdpi.comnih.govsfasu.edu For instance, studies have shown different curcumenol contents in water extracts from various Curcuma species. mdpi.comnih.gov

Table 1: Curcumenol Content in Water Extracts of Different Curcuma Species

| Curcuma Species | Curcumenol Content (mg/g) | Source |

| C. kwangsiensis | 0.066 | mdpi.comnih.gov |

| C. wenyujin | 0.271 | mdpi.comnih.gov |

| C. longa | 0.058 | mdpi.comnih.gov |

| C. phaeocaulis | 0.310 | mdpi.comnih.gov |

Quality control also involves ensuring the clear identification and purity of the herbal material, which can be achieved through methods like botanical analysis and the comparison of chemical fingerprints with reference samples. agrolab.com During the extraction process, it is important to efficiently remove undesirable compounds and standardize the composition and concentration of the extracts. agrolab.com

Biosynthetic Pathways and Precursors of Curcumenol

Elucidation of Curcumenol Biosynthetic Routes

The precise, step-by-step biosynthetic route to curcumenol has not been fully elucidated in a single study. However, based on the analysis of related compounds within the Curcuma genus and general principles of sesquiterpene biosynthesis, a putative pathway can be outlined. The core strategy involves the initial formation of a 10-membered germacrane (B1241064) ring, which is subsequently rearranged via a transannular cyclization to form the characteristic 5/7 bicyclic guaiane (B1240927) skeleton.

Research into the biosynthesis of other guaiane-type sesquiterpenes in plants suggests a common mechanism. This process begins with the universal C15 precursor for all sesquiterpenes, farnesyl diphosphate (B83284) (FPP). FPP is first cyclized into a germacrene intermediate. This intermediate then undergoes oxidation, typically epoxidation, to create a reactive site that facilitates the second key cyclization event, which forms the guaiane core structure.

Identification of Key Precursors and Metabolites

The biosynthesis of curcumenol relies on a series of foundational molecules and key intermediates. The pathway originates from the general terpenoid pathway before branching into specific sesquiterpene synthesis.

Farnesyl Diphosphate (FPP): As with all sesquiterpenoids, the biosynthesis of curcumenol begins with farnesyl diphosphate. FPP is the universal C15 precursor synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

Germacrene Intermediates: The first committed step is the cyclization of FPP to a germacrene-type hydrocarbon. Studies have identified germacrene D synthase in Curcuma zedoaria, suggesting that germacrene D is a likely intermediate. nih.gov

(4S,5S)-Germacrone-4,5-epoxide: This compound is considered a key biosynthetic precursor for many guaiane-type sesquiterpenes within the Curcuma genus. It is formed through the epoxidation of a germacrone (B1671451) precursor. This epoxide is primed for the critical transannular cyclization reaction, initiated by protonation, which leads to the formation of the C1–C5 bond characteristic of the guaiane skeleton.

The table below summarizes the key molecules involved in the proposed biosynthetic pathway.

| Molecule Type | Compound Name | Role in Pathway |

| Universal Precursor | Farnesyl Diphosphate (FPP) | Starting C15 building block for all sesquiterpenes. |

| Intermediate | Germacrene D | A likely initial cyclization product from FPP. |

| Key Precursor | (4S,5S)-Germacrone-4,5-epoxide | The direct precursor that undergoes cyclization to the guaiane skeleton. |

Enzymatic and Genetic Aspects of Curcumenol Biosynthesis

The conversion of simple precursors into the complex structure of curcumenol is catalyzed by specific classes of enzymes encoded by distinct genes. While a complete genetic map for curcumenol synthesis is not yet available, research into terpenoid biosynthesis in Curcuma and other plants has identified the key enzyme families involved.

Terpene Synthases (TPS): The initial cyclization of FPP is carried out by a terpene synthase. Functional characterization of genes from Curcuma zedoaria has led to the identification of a germacrene D synthase, which is responsible for producing a key germacrene intermediate. nih.gov The identification of a large suite of TPS genes in Curcuma species underscores the genetic foundation for producing a diverse array of sesquiterpene skeletons. nih.govresearchgate.net

Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization, the terpene backbone undergoes extensive oxidative modifications, primarily catalyzed by cytochrome P450 enzymes. In the proposed curcumenol pathway, CYPs are responsible for two critical steps:

Epoxidation: A CYP likely catalyzes the oxidation of the germacrene intermediate to form the crucial (4S,5S)-germacrone-4,5-epoxide precursor.

Rearrangement and Hydroxylation: The final cyclization of the epoxide and subsequent hydroxylations to yield curcumenol are also believed to be mediated by one or more CYPs. These enzymes are known to induce the kind of backbone rearrangements necessary to form the guaiane ring system from a germacrane precursor. mdpi.com

The table below outlines the enzyme families implicated in curcumenol biosynthesis.

| Enzyme Family | Specific Role | Gene/Enzyme Example |

| Terpene Synthase (TPS) | Cyclization of FPP to form the initial germacrane skeleton. | Germacrene D Synthase (from C. zedoaria) nih.gov |

| Cytochrome P450 Monooxygenase (CYP) | Oxidation of the germacrane ring (epoxidation) and catalysis of the subsequent cyclization and functional group additions. | Not yet specifically identified for curcumenol. |

Environmental and Seasonal Influences on Curcumenol Production

The production and accumulation of curcumenol in Curcuma plants are not constant but are significantly influenced by external factors, including the season and soil composition. These variations are critical for understanding the natural role of the compound and for optimizing its cultivation and harvest.

Research conducted on Curcuma zedoaria has demonstrated marked seasonal variations in the concentration of curcumenol. The production of curcumenol was found to be nearly three times greater in the mother rhizome during the autumn compared to other seasons and other parts of the plant. This suggests that the biosynthetic machinery is upregulated during this period, possibly as the plant prepares for dormancy.

In addition to seasonal cycles, soil nutrient composition plays a role. Studies have shown that the concentration of minerals can affect the content of volatile components, including curcumenol, in the rhizomes. Specifically, the interaction between calcium (Ca²⁺) and potassium nitrate (B79036) (KNO₃) in the growth medium has been shown to influence the levels of curcumenol and its isomers.

The table below details the known environmental factors affecting curcumenol levels.

| Influencing Factor | Observation | Plant Studied |

| Season | Production is approximately three times higher in the mother rhizome during autumn. | Curcuma zedoaria |

| Soil Minerals | The interaction of Ca²⁺ with KNO₃ affects the content of curcumenol isomers. | Curcuma species |

Preclinical Pharmacological Mechanisms of Curcumenol

Anti-inflammatory Mechanisms of Action of Curcumenol

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of various diseases. Curcumenol has demonstrated significant anti-inflammatory activity in several preclinical models by modulating key signaling pathways and mediators involved in the inflammatory cascade.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and initiate the transcription of inflammatory genes.

Curcumenol has been shown to potently inhibit this pathway through several mechanisms. nih.govmedchemexpress.comresearchgate.net In models using chondrocytes and intervertebral disc cells stimulated with TNF-α and IL-1β, curcumenol treatment effectively blocks the phosphorylation and subsequent translocation of the NF-κB p65 subunit into the nucleus. frontiersin.orgmdpi.com It achieves this by inhibiting the phosphorylation of IκBα, which prevents its degradation and keeps NF-κB inactive in the cytoplasm. nih.govmedchemexpress.comresearchgate.netfrontiersin.org Similarly, in lipopolysaccharide (LPS)-stimulated microglial cells, curcumenol suppressed the nuclear translocation of p65 and blocked IκBα phosphorylation and degradation. nih.govmedchemexpress.comresearchgate.net Some evidence suggests this inhibition may be mediated through the upstream kinase Akt. nih.govmedchemexpress.com

Table 1: Effect of Curcumenol on NF-κB Signaling Pathway Components

| Cell/Model Type | Stimulant | Key Molecular Target | Observed Effect of Curcumenol | Reference |

|---|---|---|---|---|

| ATDC5 Chondrocytes | TNF-α & IL-1β | p-P65 | Decreased phosphorylation | frontiersin.org |

| ATDC5 Chondrocytes | TNF-α & IL-1β | p-IκBα | Decreased phosphorylation | frontiersin.org |

| BV-2 Microglial Cells | LPS | p65 Translocation | Suppressed | nih.govresearchgate.net |

| BV-2 Microglial Cells | LPS | IκBα Phosphorylation | Blocked | nih.govresearchgate.net |

Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades that regulate cellular processes, including inflammation. The main MAPK families involved are c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).

Studies have demonstrated that curcumenol can inactivate MAPK signaling to exert its anti-inflammatory effects. frontiersin.org In a model of osteoarthritis, curcumenol was found to prevent the phosphorylation of JNK in chondrocytes. frontiersin.org In a different model using LPS-stimulated BV-2 microglial cells, curcumenol was shown to inhibit the phosphorylation of p38 MAPK. nih.govmedchemexpress.comresearchgate.net This suggests that curcumenol's regulatory effects on MAPK pathways may be cell-type or stimulus-dependent, targeting specific kinases within the cascade to reduce the inflammatory response. nih.govmedchemexpress.comresearchgate.netmdpi.com

Pro-inflammatory cytokines are signaling molecules that promote inflammation. The overproduction of cytokines such as TNF-α, interleukin-6 (IL-6), and the inflammatory mediator nitric oxide (NO) is a hallmark of many inflammatory conditions.

Curcumenol has been shown to effectively reduce the production of these key inflammatory mediators. In LPS-stimulated BV-2 microglial cells, curcumenol treatment markedly decreased the production of NO, IL-6, and TNF-α. nih.govmedchemexpress.comresearchgate.net Furthermore, in an in vivo mouse model of osteoarthritis, curcumenol administration led to decreased expression of TNF-α and IL-1β in the joint cartilage. frontiersin.org This suppression of cytokine production is a direct downstream consequence of its inhibitory effects on the NF-κB and MAPK signaling pathways.

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are critical to the inflammatory process. iNOS produces large quantities of NO, while COX-2 is responsible for the synthesis of prostaglandins, another key inflammatory mediator. The expression of these enzymes is largely controlled by the NF-κB pathway.

Research findings indicate that curcumenol can suppress the expression of these pro-inflammatory enzymes. In studies with LPS-stimulated BV-2 microglial cells, curcumenol treatment led to a marked decrease in the protein expression of both iNOS and COX-2. nih.govmedchemexpress.comresearchgate.net This effect is directly linked to curcumenol's ability to inhibit NF-κB activation, thereby preventing the transcription of the genes that code for these enzymes. nih.govmedchemexpress.comresearchgate.net

In chronic inflammatory conditions like osteoarthritis and intervertebral disc degeneration, pro-inflammatory cytokines stimulate the production of matrix metalloproteinases (MMPs), a family of enzymes that degrade components of the extracellular matrix (ECM), such as collagen. This degradation leads to tissue destruction and loss of function.

Curcumenol has shown a protective effect against this ECM degradation. In models of osteoarthritis and intervertebral disc degeneration, curcumenol treatment inhibited the expression of several MMPs, including MMP3, MMP9, and MMP13, which are known to degrade cartilage and disc tissue. frontiersin.orgmdpi.com Concurrently, it helped restore the levels of type II collagen (Col2a1), a critical structural component of the ECM. frontiersin.orgmdpi.com This protective action is attributed to its inhibition of the NF-κB pathway, which controls the expression of these catabolic enzymes. frontiersin.orgmdpi.com

Table 2: Summary of Curcumenol's Anti-inflammatory Mechanisms

| Mechanism Category | Key Target/Mediator | Effect of Curcumenol | Model System | Reference |

|---|---|---|---|---|

| Signaling Pathways | NF-κB (p65, IκBα) | Inhibition of phosphorylation & translocation | Chondrocytes, Microglia | nih.govresearchgate.netfrontiersin.org |

| MAPK (JNK, p38) | Inhibition of phosphorylation | Chondrocytes, Microglia | nih.govresearchgate.netfrontiersin.org | |

| Cytokine Production | TNF-α, IL-6, IL-1β | Decreased production/expression | Microglia, Chondrocytes | nih.govresearchgate.netfrontiersin.org |

| Nitric Oxide (NO) | Decreased production | Microglia | nih.govresearchgate.net | |

| Enzyme Expression | iNOS, COX-2 | Decreased expression | Microglia | nih.govresearchgate.net |

| ECM Degradation | MMP3, MMP9, MMP13 | Decreased expression | Chondrocytes, NP Cells | frontiersin.orgmdpi.com |

Antioxidant Mechanistic Studies of Curcumenol

While curcumenol is reported in scientific reviews to possess antioxidant activity, detailed mechanistic studies are less abundant compared to those for its anti-inflammatory effects. nih.gov Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in many diseases.

A related compound, procurcumenol, has also been noted for its antioxidant properties. medchemexpress.com Interestingly, one review illustrates curcumenol's anti-inflammatory mechanism with a diagram that includes a decrease in the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.net This is an atypical observation, as Nrf2 is widely recognized as a master regulator of the cellular antioxidant response; its activation typically leads to the expression of numerous protective antioxidant enzymes. This finding may be highly context-specific to the particular model studied or an oversimplification in the diagrammatic summary.

At present, comprehensive studies detailing curcumenol's direct ROS scavenging capabilities or its specific effects on the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are not extensively covered in the available literature. This stands in contrast to the well-documented antioxidant mechanisms of curcumin (B1669340), another prominent compound from the Curcuma genus.

Table of Compounds

| Compound Name | Abbreviation/Symbol |

|---|---|

| Curcumenol | - |

| Nitric Oxide | NO |

| Interleukin-6 | IL-6 |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-1 beta | IL-1β |

| Inducible Nitric Oxide Synthase | iNOS |

| Cyclooxygenase-2 | COX-2 |

| Nuclear Factor-kappa B | NF-κB |

| Inhibitor of kappa B alpha | IκBα |

| Mitogen-Activated Protein Kinase | MAPK |

| c-Jun N-terminal kinase | JNK |

| Extracellular signal-regulated kinase | ERK |

| Protein kinase B | Akt |

| Matrix Metalloproteinase-3 | MMP3 |

| Matrix Metalloproteinase-7 | MMP7 |

| Matrix Metalloproteinase-9 | MMP9 |

| Matrix Metalloproteinase-13 | MMP13 |

| Type II collagen alpha 1 chain | Col2a1 |

| Lipopolysaccharide | LPS |

| Superoxide Dismutase | SOD |

| Catalase | CAT |

| Glutathione Peroxidase | GPx |

| Reactive Oxygen Species | ROS |

| Nuclear factor erythroid 2-related factor 2 | Nrf2 |

Mechanisms of Reactive Oxygen Species (ROS) Modulation

In the context of its anticancer effects, Curcumenol has been shown to modulate the cellular redox environment by promoting the accumulation of reactive oxygen species (ROS), specifically lipid ROS. nih.gov This pro-oxidant activity is a key mechanism in the induction of ferroptosis, a form of iron-dependent programmed cell death. In triple-negative breast cancer (TNBC) cells, Curcumenol treatment leads to a reduction in the mitochondrial membrane potential and a subsequent increase in lipid ROS. nih.gov This accumulation of lipid peroxides is a critical initiator of ferroptotic cell death. nih.govfrontiersin.org Therefore, rather than acting as a traditional antioxidant in this setting, Curcumenol's modulation of ROS is a direct mechanism for inducing cytotoxicity in cancer cells.

General Antioxidant Activity Investigations

Beyond its pro-oxidant role in cancer cell death, Curcumenol has also been reported to possess general antioxidant properties in other biological contexts. nih.gov Comprehensive reviews of the bioactivity of Curcumenol list anti-oxidation as one of its significant pharmacological effects. nih.gov These antioxidant activities are thought to contribute to its neuroprotective and anti-inflammatory effects. nih.gov The dual role of Curcumenol as both a pro-oxidant in cancer cells and an antioxidant in other systems highlights the complexity of its interaction with cellular redox signaling, which can vary depending on the specific cellular environment and context.

Anticancer Molecular Mechanisms of Curcumenol

Curcumenol exhibits significant antitumor potential through a variety of molecular mechanisms that target fundamental processes of cancer cell survival and progression. nih.govnih.gov Its actions include the induction of programmed cell death, inhibition of cellular proliferation, and suppression of metastasis.

Induction of Programmed Cell Death Pathways

A primary anticancer mechanism of Curcumenol is its ability to induce programmed cell death in tumor cells. Recent studies have identified ferroptosis as a key cell death pathway triggered by Curcumenol. nih.govnih.gov

Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. frontiersin.orgnih.gov Curcumenol has been demonstrated to be a potent inducer of this pathway in several cancer types. nih.govnih.gov

In lung cancer, Curcumenol triggers ferroptosis by modulating the long non-coding RNA (lncRNA) H19/microRNA-19b-3p (miR-19b-3p)/ferritin heavy chain 1 (FTH1) signaling axis. nih.govnih.govresearchgate.net Mechanistically, Curcumenol downregulates the expression of lncRNA H19. nih.gov LncRNA H19 typically acts as a molecular sponge for miR-19b-3p, thereby preventing it from targeting its downstream target, FTH1. nih.govnih.gov By reducing lncRNA H19 levels, Curcumenol liberates miR-19b-3p to bind to and suppress FTH1, a key protein involved in iron storage and a negative regulator of ferroptosis. nih.govresearchgate.net This suppression of FTH1 contributes to the iron-dependent lipid peroxidation that drives ferroptotic cell death. nih.govnih.gov

In triple-negative breast cancer (TNBC), Curcumenol induces ferroptosis through a different but related pathway involving the solute carrier family 7 member 11 (SLC7A11)/NF-κB/TGF-β signaling axis. nih.gov Curcumenol downregulates the expression of SLC7A11, a component of the system Xc- cystine/glutamate antiporter, which leads to depletion of intracellular glutathione (GSH), a critical antioxidant enzyme. nih.gov The reduction in GSH impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides, leading to their accumulation and subsequent ferroptosis. nih.gov

| Cell Line | Cancer Type | Effect of Curcumenol | Key Molecular Targets/Pathways |

| H1299 & H460 | Lung Cancer | Inhibition of proliferation | lncRNA H19/miR-19b-3p/FTH1 axis |

| 4T1 & MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of survival and colony formation | SLC7A11/NF-κB/TGF-β pathway |

| B16 | Melanoma | Decreased proliferation | miR-152-3p/PI3K/AKT and ERK/NF-κB pathways |

Suppression of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, and Curcumenol has demonstrated the ability to interfere with this process. Preclinical studies have shown that Curcumenol can suppress the migration and invasion of cancer cells. nih.govnih.gov

In TNBC cell lines, Curcumenol significantly inhibited cell migration in wound healing assays and decreased the invasive abilities of the cells in Transwell assays. nih.gov In melanoma, Curcumenol was also observed to decrease the migration of B16 cells. nih.gov The underlying mechanisms involve the downregulation of proteins crucial for invasion, such as matrix metalloproteinases (MMPs). For instance, in melanoma cells, Curcumenol treatment led to the downregulation of MMP2 and MMP9. nih.gov This inhibition of metastatic potential suggests that Curcumenol could be valuable in preventing the spread of tumors to distant organs.

| Cell Line | Cancer Type | Effect on Migration | Effect on Invasion | Key Molecular Targets/Pathways |

| 4T1 & MDA-MB-231 | Triple-Negative Breast Cancer | Inhibited | Decreased | SLC7A11/NF-κB/TGF-β pathway |

| B16 | Melanoma | Decreased | Not Specified | Downregulation of MMP2 and MMP9 |

| HepG2 | Liver Cancer | Inhibited (with laminarin) | Inhibited (with laminarin) | H2S/VEGF pathway |

| Cervical Cancer Cells | Cervical Cancer | Not Specified | Reduced (with cisplatin) | Downregulation of MMP2 and MMP9 |

Regulation of Specific Molecular Targets in Cancer (e.g., SLC7A11, YWHAG)

Curcumenol has been shown to exert its anticancer effects by directly interacting with and regulating specific molecular targets crucial for cancer cell survival and proliferation. Research has identified Solute Carrier Family 7 Member 11 (SLC7A11) and Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein gamma (YWHAG) as key targets.

In studies on triple-negative breast cancer (TNBC), curcumenol markedly downregulates the expression of SLC7A11. nih.govdrugbank.com SLC7A11 is a cystine/glutamate antiporter that plays a critical role in maintaining cellular redox homeostasis, and its overexpression is linked to tumor growth and therapeutic resistance. nih.gov Molecular docking studies have confirmed that curcumenol can establish stable interactions with the SLC7A11 protein. nih.govdrugbank.comnih.gov By inhibiting SLC7A11, curcumenol disrupts cancer cells' ability to import cystine, leading to an accumulation of lipid reactive oxygen species and subsequent ferroptosis, a form of iron-dependent cell death. nih.govdrugbank.com This mechanism is part of a broader signaling cascade involving the suppression of the NF-κB and TGF-β pathways. nih.govdrugbank.com

Another significant molecular target of curcumenol is YWHAG. In cervical cancer cells, curcumenol has been found to inhibit YWHAG, which in turn enhances the antitumor effects of chemotherapy agents like cisplatin (B142131). frontiersin.orgmdpi.com The inhibition of YWHAG by curcumenol disrupts the pentose (B10789219) phosphate (B84403) pathway, a metabolic route essential for cancer cell proliferation, and promotes apoptosis. frontiersin.org

Table 1: Regulation of Molecular Targets in Cancer by Curcumenol

| Target Molecule | Cancer Type | Effect of Curcumenol | Downstream Pathway/Mechanism |

|---|---|---|---|

| SLC7A11 | Triple-Negative Breast Cancer | Downregulation/Inhibition | Inhibition of cystine uptake, promotion of ferroptosis, suppression of NF-κB/TGF-β pathway. nih.govdrugbank.com |

| YWHAG | Cervical Cancer | Inhibition | Inhibition of the pentose phosphate pathway, enhancement of cisplatin sensitivity, promotion of apoptosis. frontiersin.orgmdpi.com |

Modulation of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer progression, invasion, and metastasis. Curcumenol has demonstrated a significant ability to modulate EMT, thereby inhibiting the malignant progression of cancer. nih.govnih.gov

In preclinical models of triple-negative breast cancer, treatment with curcumenol leads to the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, including N-cadherin and Vimentin. nih.gov This shift indicates a reversal or inhibition of the EMT process. By attenuating EMT, curcumenol effectively reduces the migratory and invasive capabilities of cancer cells. nih.gov Animal studies have further validated these findings, showing that curcumenol treatment can substantially reduce the incidence of lung metastasis in TNBC models. nih.govdrugbank.comnih.gov The mechanism behind this modulation is linked to its regulation of the SLC7A11/NF-κB/TGF-β signaling pathway, which is a known driver of EMT. nih.govdrugbank.com

Estrogen Receptor Alpha (ERα) Inhibitory Activity

Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers. Targeting ERα is a cornerstone of endocrine therapy. In silico studies have explored the potential of curcumenol as an inhibitor of ERα. Docking simulations predict that curcumenol has the potential to act as an ERα inhibitor. nih.gov These computational models suggest that curcumenol can interact with the receptor through both hydrogen bonds and hydrophobic interactions, potentially disrupting its normal function and downstream signaling that promotes cancer cell proliferation. nih.gov This predicted inhibitory activity suggests a possible mechanism for curcumenol in hormone-dependent cancers. nih.gov

Other Investigated Mechanistic Pathways of Curcumenol

Cytochrome P450 Enzyme Modulation (e.g., CYP3A4 inhibition)

Curcumenol has been investigated for its potential to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs. In vitro studies using human liver microsomes have shown that curcumenol can inhibit the activity of several CYP isoforms. The most significant effect was observed on CYP3A4, which was strongly inhibited by curcumenol with an IC50 value of 12.6 µM. researchgate.net Kinetic analysis revealed this to be a competitive inhibition, with a Ki value of 10.8 µM. researchgate.net Curcumenol was not found to be a mechanism-based inhibitor. researchgate.net This inhibitory action on CYP3A4, a key enzyme in drug metabolism, suggests that curcumenol could potentially influence the pharmacokinetics of co-administered drugs. researchgate.net

Table 2: Curcumenol Inhibition of Cytochrome P450 3A4

| Parameter | Value | Type of Inhibition |

|---|---|---|

| IC50 | 12.6 +/- 1.3 µM | - |

| Ki | 10.8 µM | Competitive |

Data from in vitro studies with human liver microsomes. researchgate.net

Hepatoprotective Mechanisms

Curcumenol is recognized for its hepatoprotective activities, contributing to its therapeutic profile. nih.gov While detailed mechanistic studies specifically on curcumenol are emerging, the protective effects are often attributed to its anti-inflammatory and antioxidant properties, similar to other compounds from Curcuma species. The mechanisms of related curcuminoids involve scavenging free radicals, reducing lipid peroxidation, and enhancing the body's own antioxidant defense systems. nih.govepa.govresearchgate.net This includes boosting the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.govresearchgate.net Furthermore, the hepatoprotective effects of related compounds are linked to the suppression of pro-inflammatory pathways, such as the NF-κB signaling cascade, which plays a key role in triggering inflammation in many chronic liver conditions. epa.gov

Neuroprotective Mechanisms (e.g., Akt-mediated NF-κB and p38 MAPK signaling in microglial cells)

Curcumenol exhibits significant neuroprotective and anti-neuroinflammatory effects, primarily through the modulation of signaling pathways in microglial cells, the resident immune cells of the central nervous system. nih.gov In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, curcumenol has been shown to suppress the production of pro-inflammatory mediators. nih.gov

The underlying mechanism involves the inhibition of the Akt-mediated activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. mdpi.comnih.gov Curcumenol decreases the phosphorylation of IκBα, preventing the translocation of the p65 subunit of NF-κB to the nucleus. nih.gov Additionally, curcumenol downregulates the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another key pathway in the inflammatory cascade. nih.gov By suppressing both the Akt/NF-κB and p38 MAPK signaling pathways, curcumenol effectively diminishes the inflammatory response in microglial cells, highlighting its neuroprotective potential. nih.gov

Anti-diabetic Mechanisms

Current preclinical research specifically detailing the anti-diabetic mechanisms of curcumenol is limited. While the broader class of compounds to which curcumenol belongs has been investigated for anti-diabetic properties, the precise molecular pathways and specific actions of curcumenol in the context of diabetes have not been extensively elucidated in the scientific literature.

Osteoporosis Amelioration Mechanisms

There is a lack of specific preclinical studies focusing on the mechanisms by which curcumenol may ameliorate osteoporosis. Scientific investigation into its direct effects on bone metabolism, including its influence on osteoblasts, osteoclasts, and relevant signaling pathways, has not been substantially reported.

Antibacterial Mechanisms of Action

Curcumenol has demonstrated antibacterial activity, with research indicating a selective effect against certain bacterial strains. The mechanisms of action appear to be targeted and dependent on the type of bacteria.

One of the primary antibacterial mechanisms of curcumenol involves the disruption of the bacterial cell membrane. nih.gov In a study investigating its effect on Phytophthora capsici, curcumenol was found to damage the cell membrane, leading to its anti-bacteriostatic effects. nih.gov

Preclinical studies have shown that curcumenol exhibits moderate activity against Gram-negative bacteria such as Salmonella typhi and Escherichia coli. scispace.com However, in the same study, it was found to be inactive against the Gram-positive bacteria Bacillus cereus and Staphylococcus aureus. scispace.com This suggests that the antibacterial action of curcumenol may be specific to the structural characteristics of Gram-negative bacterial cell walls.

The table below summarizes the antibacterial activity of curcumenol against various bacterial strains.

| Bacterial Strain | Type | Activity | Observed Effect |

| Salmonella typhi | Gram-negative | Moderate | Inhibition zone of 8 mm at 50 ppm |

| Escherichia coli | Gram-negative | Weak to Moderate | Inhibition zone of 6 mm at 50 ppm |

| Bacillus cereus | Gram-positive | Inactive | No significant inhibition |

| Staphylococcus aureus | Gram-positive | Inactive | No significant inhibition |

| Phytophthora capsici | Oomycete | Active | Damages the cell membrane |

Calcineurin Inhibition Mechanisms

Calcineurin is a protein phosphatase that plays a crucial role in T-cell activation and other cellular processes. nih.gov By inhibiting calcineurin, the transcription of interleukin-2 (B1167480) (IL-2) and other cytokines within T-lymphocytes is disrupted, which interferes with T-cell activation, proliferation, and differentiation. nih.govyoutube.com This mechanism is a key target for immunosuppressive drugs.

In-silico and in-vitro studies have identified curcumenol as a potential inhibitor of calcineurin. Computational analyses, including molecular docking, have predicted a strong inhibitory potential for curcumenol. frontiersin.org These computational findings were further supported by an in-vitro calcineurin phosphatase activity assay, which demonstrated the inhibitory efficacy of curcumenol. frontiersin.org

The inhibition of calcineurin by curcumenol suggests a potential mechanism for modulating immune responses. By blocking the calcineurin signaling pathway, curcumenol can prevent the dephosphorylation of the nuclear factor of activated T-cells (NFAT). researchgate.netyoutube.com This dephosphorylation is a critical step for NFAT to translocate into the nucleus and initiate the transcription of genes responsible for T-cell activation. youtube.comyoutube.com

The table below outlines the key findings related to the calcineurin inhibition mechanism of curcumenol.

| Study Type | Key Finding | Implication |

| In-silico (Molecular Docking) | Predicted impressive inhibitory potential of curcumenol against calcineurin. | Suggests a strong binding affinity and potential for effective inhibition. |

| In-vitro (Phosphatase Activity Assay) | Quantitatively analyzed and confirmed the inhibitory efficacy of curcumenol. | Provides experimental validation of the computational predictions. |

Structure Activity Relationship Sar Studies of Curcumenol

Conformational Flexibility and Tautomerism in Curcumenol Bioactivity

A significant aspect of curcumenol's chemistry that influences its bioactivity is its existence in a state of equilibrium between two tautomeric forms. Spectroscopic and chemical analyses have revealed that in solution, curcumenol exists as a pair of hemiacetal-ketone tautomers. mdpi.comresearchgate.net This conformational flexibility, allowing the molecule to switch between these two forms, is believed to play a role in its interaction with various biological targets. The ability to adopt different conformations may allow it to bind to a wider range of proteins and enzymes, thereby contributing to its diverse pharmacological profile. Quantum chemical calculations have been employed to further understand the properties of these tautomers. researchgate.net

Identification of Key Structural Features for Pharmacological Effects

Curcumenol, a sesquiterpenoid, possesses a unique molecular architecture that is fundamental to its various pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. nih.govnih.gov While specific structure-activity relationships are still under extensive investigation, certain features of its guaiane-type sesquiterpenoid structure are considered important.

The diverse bioactivities of curcumenol are summarized in the table below, linking its effects to specific molecular mechanisms.

| Biological Activity | Observed Molecular Mechanism | Target Cell/System |

| Anti-inflammatory | Decreased expression of Akt, Nrf2, p38, and MAPK. researchgate.net | General |

| Anti-cancer (Lung) | Induction of ferroptosis via the lncRNA H19/miR-19b-3p/FTH1 axis. researchgate.netfrontiersin.org | Lung Cancer Cells |

| Anti-cancer (Cervical) | Inhibition of YWHAG expression, reducing proliferation and invasion. researchgate.net | Cervical Cancer Cells |

| Anti-cancer (Liver) | Inhibition of proliferation, migration, and invasion. researchgate.net | Human Hepatoma HepG2 Cells |

| Anti-cancer (Gastric) | Dose-dependent suppression of cell proliferation. researchgate.net | Gastric Cancer Cells |

| Anti-cancer (Breast) | Anti-proliferative action causing apoptotic cell death. researchgate.net | MCF-7 Cells |

| Neuroprotective | Involves anti-inflammatory and anti-oxidant effects. researchgate.net | Nervous System |

| Osteoporosis Amelioration | Associated with decreased TRAF expression and osteoclast activity. researchgate.net | Bone Cells |

| Antiviral & Antibacterial | Mechanism involves damage to the cell membrane. researchgate.net | Viruses and Bacteria |

Strategies for Enhancing Curcumenol's Biological Activity

For example, when combined with cisplatin (B142131), a conventional chemotherapy drug, curcumenol enhances the treatment's effectiveness against cervical cancer. researchgate.net This combination leads to reduced cancer cell proliferation and invasion, alongside increased apoptosis (programmed cell death). researchgate.net Similarly, the combination of curcumenol and laminarin has been found to inhibit the proliferation, migration, and invasion of human hepatoma HepG2 cells. researchgate.net This synergistic effect may be due to the inhibition of angiogenesis (the formation of new blood vessels that feed a tumor) through the H2S and VEGF pathways. researchgate.net

These findings highlight a key strategy for improving curcumenol's bioactivity: its use in combination therapies. This approach can potentially lead to more effective treatment outcomes by targeting multiple cellular pathways simultaneously.

The table below details the observed synergistic effects of curcumenol with other agents.

| Combination | Target Cancer | Observed Synergistic Effect | Potential Mechanism |

| Curcumenol + Cisplatin | Cervical Cancer | Increased apoptosis; reduced cell proliferation, invasion, and expression of MMP2 and MMP9. researchgate.net | Inhibition of YWHAG expression. researchgate.net |

| Curcumenol + Laminarin | Liver Cancer (HepG2 cells) | Inhibition of proliferation, migration, and invasion. researchgate.net | Inhibition of angiogenesis via the H2S and VEGF pathway. researchgate.net |

Synthetic Chemistry and Analogue Development of Curcumenol

Approaches to Curcumenol Total Synthesis

The total synthesis of complex natural products like curcumenol is a significant area of research in organic chemistry, aiming to provide access to these compounds independently of natural sources and enable the synthesis of structural variants. While the provided search results indicate that related sesquiterpenes, such as (-)-curcumol, have been the subject of total synthesis efforts utilizing strategies like rhodium-catalyzed cyclization–cycloaddition cascade reactions globalauthorid.commedchemexpress.com, specific detailed reports on the total synthesis of curcumenol in readily available academic literature were not prominently found in the conducted searches. Curcumenol is listed in compilations related to the total synthesis of natural products, suggesting that synthetic routes to this molecule have been developed or explored within the broader scientific literature nih.gov. However, comprehensive details of these approaches were not retrieved in the scope of this review.

Design and Development of Curcumenol Analogues and Derivatives

Research into the design and development of analogues and derivatives of curcumenol appears less extensive in the readily available academic literature compared to other natural products like curcumin (B1669340). While curcumin, a structurally distinct diarylheptanoid also found in Curcuma species, has been the subject of considerable analogue synthesis and evaluation mdpi.comscialert.netresearchgate.netcurcumin.co.nzcapes.gov.brorientjchem.orgnih.govmdpi.comgoogle.commdpi.comnih.govgoogle.com, studies specifically focused on modifying the curcumenol scaffold are less frequently reported.

However, the concept of developing derivatives of curcumenol exists. For instance, a patent application mentions a curcumenol glucoside compound and a method for its preparation, indicating that glycosylation is one potential avenue for creating curcumenol derivatives patsnap.com. Another study refers to the preparation of nanocrystals of a curcumol (B1669341) derivative, which, while focused on formulation for improved properties like water solubility and bioavailability, implies the existence of synthesized curcumol derivatives nih.gov. Given the structural similarities between curcumenol and curcumol, synthetic strategies developed for modifying curcumol may offer insights into potential approaches for curcumenol.

The limited public data suggests that while curcumenol is recognized for its bioactivity, the systematic exploration of its chemical space through extensive analogue synthesis, as seen with curcumin, may be an area with potential for further research.

Chemical Modifications for Improved Pharmacological Profiles

Chemical modifications of natural products are often pursued to enhance their pharmacological profiles, including improving potency, selectivity, metabolic stability, and physicochemical properties such as solubility. While detailed studies specifically on the chemical modification of curcumenol for improved pharmacological profiles were not extensively found, research on related sesquiterpenes, particularly curcumol derivatives, provides valuable insights into structure-activity relationships within this class of compounds.

Studies on curcumol derivatives have demonstrated that structural alterations can significantly impact biological activity. For example, the introduction of electron-withdrawing groups or amino groups to the curcumol scaffold was shown to increase anti-tumor activity. Conversely, esterification of the hydroxyl group at the 8-position of curcumol was found to diminish its anti-tumor activity researchgate.net. These findings suggest that the position and nature of substituents on the sesquiterpene core play a crucial role in determining biological effects.

Curcumenol itself has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties researchgate.net. Based on the principles observed with related sesquiterpenes, potential chemical modifications of curcumenol could involve:

Modification of the hydroxyl group: Analogues with altered or masked hydroxyl functionalities (e.g., ethers, esters, or carbamates) could be synthesized to investigate the impact on activity and metabolic stability.

Alterations to the isopropylidene group: Modifications to this exocyclic double bond could explore changes in lipophilicity and interactions with biological targets.

Skeletal modifications: While more complex, alterations to the fused ring system could lead to novel analogues with potentially altered binding affinities or pharmacokinetic properties.

The development of curcumenol derivatives with improved water solubility is a key area, as curcumenol is reported to be insoluble in water mdpi.com. Strategies such as glycosylation, as suggested by the patent literature patsnap.com, or the incorporation of polar functional groups could be explored to address this limitation and potentially enhance bioavailability.

Computational Chemistry and Molecular Modeling of Curcumenol

Molecular Docking Investigations of Curcumenol-Target Interactions (e.g., ERα, Calcineurin, SLC7A11, HSA)